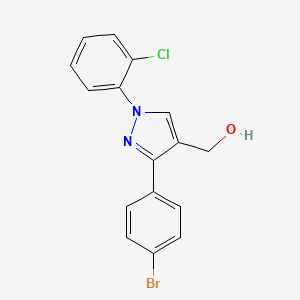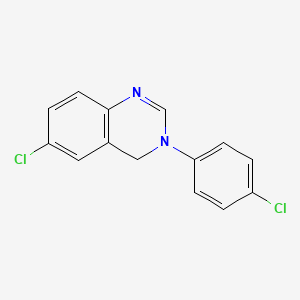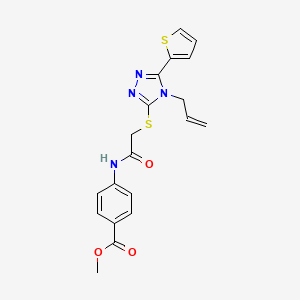![molecular formula C27H26BrN3O6 B12010875 [4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate CAS No. 769149-43-1](/img/structure/B12010875.png)
[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ce composé, de formule chimique C26H24BrN3O5 , appartient à la classe des arylhydrazones . Il présente un atome de brome lié à un cycle phényle, ainsi qu'une fraction acétylhydrazine. Le groupe 4-propoxybenzoate renforce encore sa complexité structurale.
Méthodes De Préparation
Voies de Synthèse::
Hydrazinolyse de l'acide 4-bromo-2-méthoxybenzoïque : La réaction implique la condensation de l'acide 4-bromo-2-méthoxybenzoïque avec l'hydrate d'hydrazine, suivie d'une acétylation à l'aide d'anhydride acétique.
Formation de l'Hydrazone : L'étape clé est la réaction entre le dérivé acétylhydrazine et le chlorure de 4-propoxybenzoyle, conduisant à la formation du composé cible.
Production Industrielle:: Bien qu'aucune méthode de production industrielle à grande échelle ne soit rapportée, les laboratoires synthétisent ce composé à des fins de recherche.
Analyse Des Réactions Chimiques
Réactivité::
Oxydation : Le cycle phényle peut subir des réactions d'oxydation, conduisant potentiellement à la formation de dérivés hydroxylés ou carboxylés.
Réduction : La réduction du groupe carbonyle peut donner l'alcool correspondant.
Substitution : L'atome de brome est susceptible de subir des réactions de substitution nucléophile.
- Hydrate d'hydrazine
- Anhydride acétique
- Chlorure de 4-propoxybenzoyle
Produits Principaux:: Les principaux produits dépendent des conditions de réaction spécifiques et des substituants présents. L'hydrolyse du groupe ester pourrait donner l'acide carboxylique correspondant.
4. Applications de la Recherche Scientifique
Chimie::- Bloc de Construction : Les chercheurs utilisent ce composé comme bloc de construction pour concevoir de nouvelles molécules organiques.
- Conception de Ligands : Sa structure unique en fait un ligand potentiel pour la chimie de coordination.
- Propriétés Antibactériennes : Les recherches suggèrent une activité antibactérienne, ce qui le rend pertinent pour le développement de médicaments.
- Potentiel Anticancéreux : Les chercheurs explorent ses effets sur les lignées cellulaires cancéreuses.
- Inhibition Enzymatiques : Il peut inhiber des enzymes spécifiques impliquées dans les voies pathologiques.
- Science des Matériaux : Ses caractéristiques structurelles pourraient contribuer à la création de matériaux aux propriétés spécifiques.
5. Mécanisme d'Action
Le mécanisme exact reste un domaine de recherche actif. Ses interactions avec les cibles cellulaires impliquent probablement la liaison à des récepteurs ou des enzymes spécifiques, modulant les processus biologiques.
Applications De Recherche Scientifique
Chemistry::
- Building Block : Researchers use this compound as a building block for designing novel organic molecules.
- Ligand Design : Its unique structure makes it a potential ligand for coordination chemistry.
- Antibacterial Properties : Investigations suggest antibacterial activity, making it relevant for drug development.
- Anticancer Potential : Researchers explore its effects on cancer cell lines.
- Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways.
- Materials Science : Its structural features could contribute to materials with specific properties.
Mécanisme D'action
The exact mechanism remains an active area of research. its interactions with cellular targets likely involve binding to specific receptors or enzymes, modulating biological processes.
Comparaison Avec Des Composés Similaires
Bien qu'il n'existe pas d'analogues directs, nous pouvons le comparer à des arylhydrazones apparentées, telles que le méthyl 4-bromo-2-méthoxybenzoate et la 4-bromo-2-éthylaniline . Ces comparaisons mettent en évidence ses caractéristiques uniques.
Propriétés
Numéro CAS |
769149-43-1 |
|---|---|
Formule moléculaire |
C27H26BrN3O6 |
Poids moléculaire |
568.4 g/mol |
Nom IUPAC |
[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C27H26BrN3O6/c1-3-14-36-23-11-6-19(7-12-23)27(34)37-24-13-8-21(28)15-20(24)16-30-31-25(32)17-29-26(33)18-4-9-22(35-2)10-5-18/h4-13,15-16H,3,14,17H2,1-2H3,(H,29,33)(H,31,32)/b30-16+ |
Clé InChI |
LETLVTWLUODKAZ-OKCVXOCRSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)OC |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide](/img/structure/B12010797.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12010799.png)



![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12010826.png)

![5-(4-chlorophenyl)-4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12010835.png)


![(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12010855.png)
![2-{[4-Cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12010863.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12010878.png)
![5-(4-chlorophenyl)-4-{[(1E,2Z)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12010883.png)
